1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
The compound 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a hybrid molecule featuring a piperidine core substituted with an oxane (tetrahydropyran) group at the 1-position and a piperazine ring linked to a 5-(trifluoromethyl)pyridin-2-yl moiety. This structure combines the conformational flexibility of piperidine and piperazine with the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N4O/c21-20(22,23)16-1-2-19(24-15-16)27-11-9-26(10-12-27)17-3-7-25(8-4-17)18-5-13-28-14-6-18/h1-2,15,17-18H,3-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUPSGBJXUHBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the oxane moiety:
Formation of the piperazine ring: The piperazine ring is then formed, typically through a cyclization reaction involving diamines.
Introduction of the trifluoromethyl group: This is usually done through a nucleophilic substitution reaction using a trifluoromethylating agent.
Final assembly: The final step involves coupling the pyridine ring with the piperazine ring, often through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Materials Science: It can be used in the development of new materials with specific electronic or mechanical properties.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine and piperidine rings can interact with various binding sites, modulating the activity of the target proteins.
Comparison with Similar Compounds
Structural Analogues with Trifluoromethylpyridine-Piperazine Moieties
Several compounds share the 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine subunit but differ in the substituents on the piperidine or alternative cores:
a) 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 132834-58-3)
- Structure : Simplest analogue without the piperidine-oxane substituent.
- Role : Acts as a synthetic intermediate or standalone bioactive molecule.
- Relevance : Highlights the importance of the trifluoromethylpyridine group in receptor interactions .
b) 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
- Structure : Piperidine substituted with a 2-nitrobenzyl group and linked to a 2-methoxyphenyl-piperazine.
- Activity : Demonstrates high affinity for dopamine D2 receptors, emphasizing the impact of aromatic substituents on receptor binding .
c) 1-{1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
- Structure : Piperidine substituted with a 3-methylthiophene group instead of oxane.
d) 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP)
- Structure: Piperazine linked to a 3-(trifluoromethyl)phenyl group and an aminophenyl-ethyl chain.
- Activity : Serotonin 5-HT1A agonist with insecticidal properties. Derivatives of PAPP bearing trifluoromethylpyridine groups exhibit larvicidal activity, suggesting shared mechanisms with the target compound .
Comparative Analysis of Key Features
The table below summarizes structural and functional differences:
Structure-Activity Relationship (SAR) Insights
- Trifluoromethylpyridine Group : Enhances binding to hydrophobic pockets in receptors (e.g., serotonin or dopamine receptors) and improves metabolic stability .
- Oxane vs. Other Substituents : The oxane group’s oxygen atom may facilitate hydrogen bonding, while its larger size compared to thiophene or nitrobenzyl groups could influence steric interactions .
- Piperidine-Piperazine Hybrids : Dual-ring systems provide conformational flexibility, critical for allosteric modulation of receptors .
Biological Activity
The compound 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities, including antiviral, antibacterial, and enzyme inhibitory effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound features a piperazine core substituted with an oxane ring and a trifluoromethyl pyridine moiety. The chemical formula is with a molecular weight of approximately 373.39 g/mol.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
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Antiviral Activity :
- A study demonstrated that derivatives of trifluoromethyl pyridine piperazine, including the target compound, exhibited significant antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The mechanism involved the enhancement of defense enzyme activities such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), which are crucial in plant defense mechanisms .
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Antibacterial Activity :
- Piperazine derivatives have been evaluated for their antibacterial properties against various pathogens. The compound showed promising results in inhibiting bacterial growth, potentially due to its ability to interfere with bacterial metabolic processes.
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Enzyme Inhibition :
- The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and urease. These enzymes are key targets for treating conditions like Alzheimer's disease and managing urea-related disorders. In vitro studies reported IC50 values indicating strong inhibition compared to standard drugs .
Case Study 1: Antiviral Efficacy
In a controlled environment, the compound was tested against TMV and CMV. The results indicated that the application of the compound led to:
- Increased SOD activity : Enhanced by 150% compared to untreated controls.
- PPO activity : Increased by 120%, indicating a robust response in plant defense mechanisms.
This study supports the potential use of this compound as a plant activator for controlling viral infections in crops .
Case Study 2: Antibacterial Properties
A series of piperazine derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound exhibited:
- Minimum Inhibitory Concentration (MIC) values as low as 5 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial potential.
This finding suggests its applicability in developing new antibacterial agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
